N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide typically involves the reaction of vanillylamine with nonanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying signal transduction pathways.
Mechanism of Action
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide acts on vanilloid receptors located in peripheral afferent nerve fibers. It provides short-acting irritant and algesic properties by stimulating sensitive chemoreceptors of the skin. This leads to reflex hyperemia and a local elevation in temperature .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The active component in chili peppers, structurally similar but with an 8-methyl nonenoic acid side chain.
Nonivamide: Another synthetic analog of capsaicin, differing slightly in the fatty acid moiety of the side chain.
Uniqueness
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide is unique due to its specific combination of a hydroxyl and methoxy group on the benzyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where a balance of hydrophilic and lipophilic characteristics is desired .
Properties
CAS No. |
92137-98-9 |
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Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-3-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-12-16(19)18-13-14-10-9-11-15(21-2)17(14)20/h9-11,20H,3-8,12-13H2,1-2H3,(H,18,19) |
InChI Key |
ISKAQYQJCYUTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
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